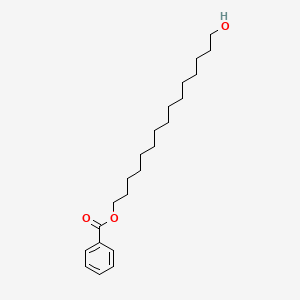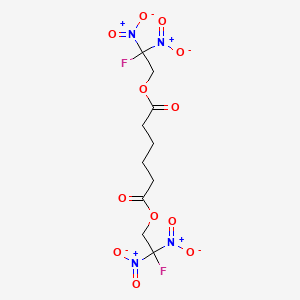
Sodium 9-octadecene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 9-octadecene-1-sulphonate is a chemical compound with the molecular formula C18H35NaO3S. It is a sodium salt of a long-chain sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and act as a detergent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 9-octadecene-1-sulphonate can be synthesized through the sulfonation of 9-octadecene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 9-octadecene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where 9-octadecene is fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction is carefully controlled to ensure complete sulfonation. The product is then neutralized with sodium hydroxide and purified to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 9-octadecene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alkanes or alcohols.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Sodium 9-octadecene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its detergent properties.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The primary mechanism of action of sodium 9-octadecene-1-sulphonate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers, making it effective as a detergent. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating the solubilization of hydrophobic compounds in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-octadecanesulfonate: Similar in structure but lacks the double bond present in sodium 9-octadecene-1-sulphonate.
Sodium dodecyl sulfate: A shorter-chain sulfonate with similar surfactant properties.
Sodium stearyl sulfate: Another long-chain sulfonate used in similar applications.
Uniqueness
This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interaction with other molecules. This structural feature can provide distinct advantages in specific applications, such as enhanced emulsification properties and reactivity in chemical synthesis.
Properties
CAS No. |
2425-51-6 |
|---|---|
Molecular Formula |
C18H35NaO3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
sodium;(E)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
InChI Key |
HDRLZNWDSGYGBZ-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



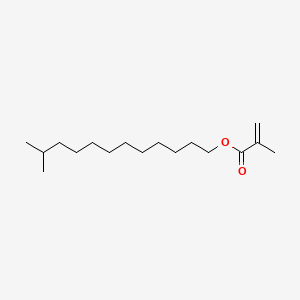


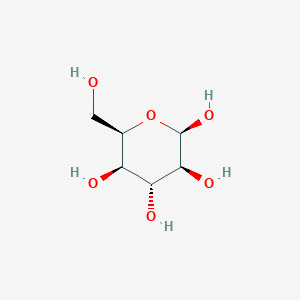
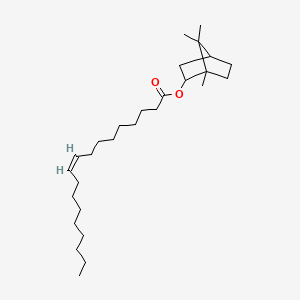



![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
